molecular formula C9H5BrN2O3 B3049387 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 2044871-61-4

6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B3049387
CAS No.: 2044871-61-4
M. Wt: 269.05
InChI Key: SDTHFCXDVVGCHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formylation can be achieved using formic acid or formylating reagents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both a bromine atom and a formyl group provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-7-3-12-5(4-13)2-11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTHFCXDVVGCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC=C2C=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190469
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044871-61-4
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044871-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
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6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
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Reactant of Route 6
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid

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